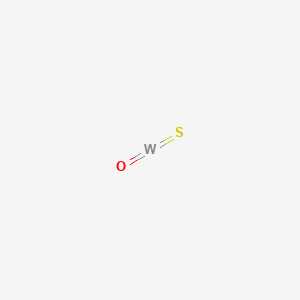

Oxo(sulfanylidene)tungsten

Description

Contextualization within Transition Metal Chalcogenide Chemistry

Transition Metal Chalcogenides (TMCs) are a broad class of compounds composed of a transition metal, such as tungsten (W), and a chalcogen element from Group 16 of the periodic table, which includes oxygen (O) and sulfur (S). ossila.com These materials, with the general formula MXy, exhibit a wide array of electronic properties, from semiconducting to metallic, making them valuable in electronics, catalysis, and energy storage. ossila.com Tungsten-based chalcogenides, particularly tungsten disulfide (WS₂), are among the most studied TMCs, recognized for their potential in next-generation electronic devices and as catalysts. ossila.comresearchgate.netwikipedia.org

Oxo(sulfanylidene)tungsten complexes are a specific subset of TMCs where a single tungsten atom is coordinated to both oxo (=O) and sulfido (=S) ligands. This arrangement distinguishes them from simpler binary compounds like tungsten oxides (e.g., WO₃) or sulfides (e.g., WS₂), creating a unique chemical environment with distinct reactivity and properties. mdpi.comitia.info The study of these mixed-chalcogenide systems provides insight into how the interplay between different chalcogen ligands influences the electronic structure and chemical behavior of the transition metal center. 6gflagship.com

Significance of Terminal Oxo and Sulfido Ligands in Tungsten Coordination

The presence of terminal oxo and sulfido ligands on a tungsten center has profound and distinct effects on the molecule's electronic structure and reactivity. This is particularly relevant in the context of certain tungstoenzymes found in hyperthermophilic archaea, which are known to possess at least one terminal chalcogenide ligand at their tungsten active site. sci-hub.seacs.orgnih.gov The precise identification of this ligand as oxo or sulfido is often challenging, prompting the synthesis and study of small-molecule analogues to understand their respective contributions. sci-hub.seacs.orgnih.gov

Comparative studies on model complexes, such as Tp*WECl₂ (where E = O or S), have revealed key differences:

Bond Covalency : The oxo-tungsten(V) core fosters a more covalent interaction with adjacent ligands compared to its sulfido-tungsten(V) counterpart. sci-hub.seacs.orgnih.gov

Ligand Lability : Halide ligands positioned cis to a terminal sulfido ligand are more easily substituted than those adjacent to a terminal oxo ligand. sci-hub.se This difference in lability is significant for catalytic applications and synthetic strategies.

Electronic Effects : The sulfido ligand is a weaker π-donor than the oxo ligand. sci-hub.se This results in the stabilization of the π* and σ* orbitals in the sulfido complex relative to the oxo species. sci-hub.se

Atom Transfer Reactivity : In atom transfer reactions involving tungsten complexes, the rate of sulfido transfer has been shown to be significantly faster than oxo transfer under comparable conditions. nih.gov

These differences are highlighted in the detailed spectroscopic and computational analysis of model compounds.

Table 1: Comparative Properties of TpWOCl₂ vs. TpWSCl₂

| Property | TpWOCl₂ (Oxo Complex) | TpWSCl₂ (Sulfido Complex) | Citation |

| Covalency with Cl⁻ Ligands | Greater bond covalency | Lower bond covalency | sci-hub.seacs.orgnih.gov |

| Ligand Substitution | Requires harsher conditions (e.g., days at reflux) | More facile substitution | sci-hub.se |

| π-Donation of Chalcogen | Stronger π-donor | Weaker π-donor | sci-hub.se |

| g-Values (EPR) | More rhombic g-values | Less rhombic g-values | sci-hub.se |

Data derived from spectroscopic and theoretical studies on tungsten(V) complexes.

Overview of Current Research Trajectories for Tungsten Oxo-Sulfido Systems

Research into tungsten oxo-sulfido systems is active and multifaceted, driven by their relevance to enzymology, catalysis, and the synthesis of novel compounds.

Bioinorganic Modeling : A primary research focus is the synthesis of molecules that replicate the active sites of tungstoenzymes. sci-hub.seacs.org These model complexes allow for detailed spectroscopic and reactivity studies that are not possible on the enzymes themselves, helping to elucidate biological mechanisms. acs.orgnih.gov

Fundamental Reactivity Studies : Investigations into the fundamental chemistry of the W=O and W=S bonds are ongoing. This includes the preparation of novel complexes like oxo-sulfido tungsten difluorides, W(O)(S)F₂, in cryogenic matrices to study their intrinsic properties. rsc.orgresearchgate.net Furthermore, the kinetics and mechanisms of oxygen versus sulfur atom transfer reactions are scrutinized to understand the factors controlling this important class of reactions. nih.gov

Catalysis : Tungsten oxo and sulfido complexes have emerged as potent catalysts. Cationic tungsten sulfido alkylidene complexes, for instance, are being developed for stereoselective ring-opening metathesis polymerization (ROMP). d-nb.info These catalysts often show different activities and selectivities compared to their oxo analogues, highlighting the importance of the chalcogen ligand in tuning catalytic performance. bohrium.com

Synthetic Methodology : A significant area of research involves the development of methods for the selective synthesis of oxo-sulfido complexes. This often involves the partial substitution of oxo ligands in a tungsten-oxo precursor with sulfido ligands. A variety of thionating agents are employed for this purpose, with the choice of reagent influencing the final product. acs.orgresearchgate.net

Table 2: Reagents for Oxo-to-Sulfido Ligand Substitution in Tungsten Complexes

| Reagent | Description | Citation |

| Boron Sulfide (B99878) (B₂S₃) | A strong thionating agent, can lead to incomplete substitution to form oxo-sulfido species like [(Buᵗ₃tach)WOS₂]. | acs.orgresearchgate.net |

| Lawesson's Reagent | A milder, soluble reagent used for converting oxo groups to sulfido groups, capable of forming trisulfido complexes. | acs.orgresearchgate.net |

| Hydrogen Sulfide (H₂S) | A common reagent for oxido-to-sulfido substitutions in metal complexes. | researchgate.net |

| Phosphorus Pentasulfide (P₂S₅) | Used to prepare stable disulfidotungsten(VI) complexes from dioxidotungsten(VI) precursors. | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

62683-43-6 |

|---|---|

Molecular Formula |

OSW |

Molecular Weight |

231.91 g/mol |

IUPAC Name |

oxo(sulfanylidene)tungsten |

InChI |

InChI=1S/O.S.W |

InChI Key |

LSEGQIWJXNQIHK-UHFFFAOYSA-N |

Canonical SMILES |

O=[W]=S |

Origin of Product |

United States |

Synthetic Methodologies for Oxo Sulfanylidene Tungsten and Analogous Tungsten Oxo Sulfido Complexes

Direct Synthesis Routes for Terminal Oxo(sulfanylidene)tungsten Species

Direct synthesis routes aim to generate the terminal W=O and W=S bonds in a single key step, often under highly controlled conditions. These methods are crucial for studying the fundamental properties of the this compound core.

Reactions of Laser-Ablated Tungsten Atoms with Chalcogen-Containing Molecules (e.g., SOF₂) in Cryogenic Matrices

A specialized technique for generating highly reactive and unstable molecular species is the reaction of laser-ablated metal atoms in cryogenic matrices. In this method, a high-energy laser is focused on a tungsten metal target, causing the ejection of individual tungsten atoms into a stream of an inert gas, such as argon. This mixture is then co-condensed at extremely low temperatures (typically below 20 K) with a reactant molecule.

For the synthesis of this compound, a suitable chalcogen-containing reactant would be thionyl fluoride (B91410) (SOF₂). The reaction would proceed as follows:

W + SOF₂ → [W(O)(S)] + F₂

The cryogenic inert gas matrix serves to isolate the newly formed W(O)(S) molecules, preventing them from reacting further with each other. This allows for their characterization using spectroscopic techniques like infrared (IR) and Raman spectroscopy. While this method is powerful for fundamental studies of the W(O)(S) core, it is limited to producing microscopic quantities for spectroscopic analysis and is not suitable for bulk synthesis.

In Situ Generation from Precursors (e.g., Oxobis(dithiolene)tungsten(V) complexes with Hydrosulfide)

A more practical approach for generating tungsten oxo-sulfido complexes for solution-phase studies is the in situ conversion of stable precursors. A notable example is the synthesis of oxo-sulfidobis(dithiolene)tungsten(VI) complexes from oxobis(dithiolene)tungsten(V) precursors. libretexts.org This method serves as a model for the active sites of the aldehyde ferredoxin oxidoreductase family of tungsten enzymes. libretexts.org

The reaction involves the treatment of a tungsten(V) complex, such as [WO(dithiolene)₂]⁻, with a source of sulfide (B99878), typically hydrosulfide (SH⁻). The hydrosulfide acts as both a reducing agent and a sulfur source, leading to the formation of the tungsten(VI) oxo-sulfido species, [W(O)(S)(dithiolene)₂]²⁻. libretexts.org

The resulting complexes are characterized in solution using a combination of spectroscopic methods, including UV-vis, electrospray ionization mass spectrometry (ESI-MS), IR, and resonance Raman spectroscopy. libretexts.org These techniques confirm the presence of both W=O and W=S terminal bonds and provide insight into the electronic structure of the complex.

| Method | Precursor | Reagent | Product | Key Features |

| Laser Ablation | Tungsten Metal (W) | Thionyl Fluoride (SOF₂) | This compound (WOS) | Generates isolated molecules in a cryogenic matrix for spectroscopic study. |

| In Situ Generation | [WO(dithiolene)₂]⁻ | Hydrosulfide (SH⁻) | [W(O)(S)(dithiolene)₂]²⁻ | Models biological systems; product is generated in solution for immediate study. libretexts.org |

Precursor-Based Synthetic Strategies for Tungsten(VI) Oxo-Sulfido Groups

These strategies involve the stepwise construction of the desired oxo-sulfido complexes from well-defined molecular precursors, allowing for greater control over the final product's structure and reactivity.

Silylation Procedures Utilizing Oxo/Sulfidotungstate(VI) Anions (e.g., [WO₄-ₙSₙ]²⁻)

Silylation is a powerful technique for converting anionic tungstate species into soluble, molecular complexes. This method utilizes bulky silylating agents, such as trialkylsilyl halides, to react with oxo/sulfidotungstate(VI) anions of the general formula [WO₄-ₙSₙ]²⁻. These anions, where 'n' can range from 1 to 3, are themselves prepared by reacting tungstate ([WO₄]²⁻) with sulfiding agents.

The reaction of a trisulfido anion, [WOS₃]²⁻, with a bulky silylating agent like chlorodimethyl-tert-butylsilane can yield a silylated complex, such as [WS₃(OSiMe₂Buᵗ)]¹⁻. nih.gov This approach effectively traps the oxo-sulfido core within a molecular framework, rendering it soluble in organic solvents and amenable to further chemical manipulation. The silyl group acts as a protecting or stabilizing group that can potentially be removed in subsequent steps. This method provides access to a range of complexes with varying numbers of oxo and sulfido ligands. nih.govresearchgate.net

Targeted Oxidation or Sulfidation of Lower-Valent Tungsten Complexes

Another versatile approach is to start with a stable tungsten complex in a lower oxidation state (e.g., W(IV)) and selectively introduce the oxo and sulfido ligands.

Targeted Oxidation: A tungsten(IV) oxo complex can be oxidized to a tungsten(VI) dioxo or oxo-sulfido species. For instance, a phosphine-stabilized tungsten(IV) oxo complex, [WO(6-MePyS)₂(PMe₃)₂], can be prepared by the reduction of the corresponding tungsten(VI) dioxido complex. youtube.com This W(IV) species can then activate dioxygen, leading to the reformation of the W(VI) dioxido complex, demonstrating a cycle of oxidation. youtube.com This principle can be extended to create mixed oxo-sulfido species by using appropriate oxidants on sulfido-containing W(IV) precursors.

Targeted Sulfidation: Conversely, a tungsten oxo complex can be converted into an oxo-sulfido complex through a targeted sulfidation reaction. The sulfidation of crystalline tungsten oxides, such as WO₃, with hydrogen sulfide (H₂S) has been studied extensively. slideshare.net The reaction proceeds through an initial reduction of the oxide, followed by the exchange of terminal oxide (O²⁻) ligands for sulfide (S²⁻) ligands. slideshare.net This method can be adapted to molecular systems, where a W=O bond in a precursor complex is converted to a W=S bond by treatment with a sulfiding agent like Lawesson's reagent or H₂S.

| Strategy | Precursor Type | Reagent Type | Product Core | Key Concept |

| Silylation | [WOS₃]²⁻ | Silyl Halide (R₃SiCl) | [WOS(SSiR₃)₂] or similar | Anionic precursors are solubilized and stabilized by bulky silyl groups. nih.gov |

| Oxidation | W(IV) Oxo Complex | Dioxygen (O₂) | W(VI) Dioxo Complex | A lower-valent complex is oxidized to the W(VI) state. youtube.com |

| Sulfidation | W(VI) Oxo Complex | Hydrogen Sulfide (H₂S) | W(VI) Oxo-Sulfido Complex | An existing oxo ligand is exchanged for a sulfido ligand. slideshare.net |

Ligand Functionalization and Exchange Approaches

The stability and reactivity of the this compound core are heavily influenced by the other ligands coordinated to the metal center. Therefore, ligand functionalization and exchange are critical synthetic tools. These reactions involve the substitution of one ligand for another without altering the W(O)(S) unit itself. libretexts.orglibretexts.orgchemguide.co.uk

In a typical ligand exchange reaction, a labile ligand, such as a halide or a solvent molecule, is replaced by a more strongly coordinating or functionally desirable ligand. For example, tungsten(VI) oxyhalides like WOCl₄ can react with various donor ligands, leading to substitution products. chemguide.co.uk Similarly, chloro ligands in cationic tungsten alkylidyne complexes can be exchanged for other groups, such as pentafluorophenoxide, via salt metathesis with the corresponding lithium salt. libretexts.org

These reactions are governed by fundamental principles of coordination chemistry, including the relative bond strengths and the electronic and steric properties of the incoming and outgoing ligands. libretexts.org By carefully selecting the ligand set, researchers can fine-tune the electronic properties of the tungsten center, stabilize the oxo-sulfido core, and introduce functional groups for further reactions or to mimic the coordination environment of metalloenzymes.

Controlled Introduction of Oxo and Sulfido Ligands into Existing Tungsten Coordination Spheres

The controlled synthesis of tungsten oxo-sulfido complexes often involves the stepwise introduction of oxo and sulfido ligands onto a pre-existing tungsten center. This can be achieved through various synthetic routes, including the use of specific oxygen and sulfur transfer reagents.

One common strategy involves the reaction of a tungsten precursor with a source of both oxygen and sulfur. For instance, the treatment of a tungsten carbonyl complex with a reagent capable of delivering both chalcogens can lead to the formation of oxo-sulfido species. The stoichiometry and reaction conditions can be manipulated to favor the formation of the desired product.

Another approach is the sequential addition of oxo and sulfido ligands. This can be accomplished by first preparing a tungsten oxo complex and then introducing a sulfido ligand, or vice versa. For example, a tungsten oxo complex can be reacted with a sulfur transfer reagent, such as elemental sulfur or a polysulfide, to introduce the sulfido ligand. Conversely, a tungsten sulfido complex can be oxidized to introduce an oxo ligand. The choice of reagents and the reaction sequence can influence the final product distribution and selectivity.

The nature of the ancillary ligands on the tungsten center also plays a crucial role in directing the synthesis. Bulky ligands can be employed to prevent the formation of undesired dimeric or polymeric species and to stabilize the desired mononuclear oxo-sulfido complex. The electronic properties of the ancillary ligands can also influence the reactivity of the tungsten center and the outcome of the reaction.

Researchers have explored various tungsten starting materials for the synthesis of oxo-sulfido complexes. These include tungsten halides, carbonyls, and alkoxides. The choice of the starting material often depends on the desired oxidation state of the tungsten in the final product and the compatibility with the chosen reagents and reaction conditions.

The following table summarizes some of the synthetic approaches for the introduction of oxo and sulfido ligands into tungsten complexes:

| Starting Tungsten Complex | Reagents | Product Type | Reference |

| [Et4N][(Me2Tp)W(CO)3] | S8 in DMF | Tris(sulfido) complex [Et4N][(Me2Tp)WS3] | acs.org |

| [Et4N][TpW(CO)3] | S8 in MeCN | Tris(sulfido) complex [Et4N][TpWS3] and a byproduct | acs.org |

| W(O)Cl4 | LiO-t-Bu | Tungsten oxo alkoxide W(O)(O-t-Bu)4 | mit.edu |

| W(O)2(CH2-t-Bu)2(bipy) | ZnCl2(dioxane), PMe2Ph, TMSCl | Tungsten oxo alkylidene W(O)(CH-t-Bu)Cl2(PMe2Ph)2 | mit.edumit.edu |

| W(O)(CH-t-Bu)Cl2(PMe2Ph)2 | Lithium salt of arenethiol | Tungsten oxo alkylidene arenethiolate | nih.gov |

Stereoselective Formation of this compound Centers

The stereoselective synthesis of this compound and related complexes, where the spatial arrangement of the oxo and sulfido ligands is controlled, is a more challenging endeavor. The achievement of stereoselectivity often relies on the use of chiral ancillary ligands that can direct the incoming ligands to specific positions around the tungsten center.

While the direct stereoselective synthesis of a simple "this compound" is not extensively documented, principles from related tungsten chemistry can be applied. For instance, in the synthesis of tungsten alkylidene complexes, the use of chiral biphenolate ligands has been shown to induce stereoselectivity in polymerization reactions catalyzed by these complexes. researchgate.net This suggests that appropriately designed chiral ligands could enforce a stereoselective arrangement of oxo and sulfido groups.

The formation of stereoisomers, such as syn and anti isomers in tungsten oxo alkylidene complexes, has been observed and is influenced by steric factors. mit.edu The relative positioning of the oxo ligand and the alkylidene substituent is a key determinant of the complex's reactivity. It is conceivable that similar steric and electronic effects could be exploited to control the stereochemistry of oxo-sulfido complexes.

The mechanism of ligand exchange and insertion reactions at the tungsten center is also critical for achieving stereoselectivity. A detailed understanding of the reaction pathways would enable the rational design of synthetic strategies that favor the formation of a single stereoisomer.

Further research in this area could involve the use of chiral sulfur-transfer reagents or the resolution of racemic mixtures of chiral tungsten oxo-sulfido complexes. The characterization of the stereochemistry of these complexes would likely rely on advanced analytical techniques such as X-ray crystallography and NMR spectroscopy.

The following table outlines some considerations for achieving stereoselectivity in the synthesis of tungsten complexes, which could be applicable to oxo-sulfido systems:

| Factor | Influence on Stereoselectivity | Example from Literature |

| Chiral Ancillary Ligands | Can create a chiral environment around the metal center, directing the coordination of incoming ligands. | Chiral biphenolate ligands in tungsten oxo alkylidene complexes for stereoselective polymerization. researchgate.net |

| Steric Hindrance | Bulky ligands can favor the formation of one stereoisomer over another due to steric repulsion. | The syn isomer is often favored in 14-electron tungsten oxo neopentylidene complexes due to steric reasons. mit.edu |

| Reaction Mechanism | The pathway of ligand addition or exchange can determine the final stereochemical outcome. | Understanding the mechanism of olefin metathesis has been crucial for designing stereoselective catalysts. |

Advanced Spectroscopic and Structural Elucidation of Oxo Sulfanylidene Tungsten Species

Vibrational Spectroscopy for W=O and W=S Bond Characterization

Vibrational spectroscopy is instrumental in identifying and characterizing the tungsten-oxygen (W=O) and tungsten-sulfur (W=S) multiple bonds. These bonds exhibit characteristic vibrational frequencies that serve as spectroscopic signatures.

Infrared (IR) Spectroscopy for Identifying Multiple Bonds and Molecular Fingerprints

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. ucla.edu The frequencies of these absorptions are dependent on the bond strength and the mass of the atoms involved. For oxo(sulfanylidene)tungsten complexes, the stretching vibrations of the W=O and W=S bonds appear in distinct regions of the IR spectrum, providing a molecular fingerprint. rsc.orgspecac.com

The W=O stretching vibration, ν(W=O), typically appears as a strong absorption band in the 900-1000 cm⁻¹ region. rsc.org The exact position depends on the other ligands attached to the tungsten center. The W=S stretching vibration, ν(W=S), is found at a lower frequency, generally in the 500-600 cm⁻¹ range, due to the greater mass of the sulfur atom compared to oxygen. For instance, in the matrix-isolated species W(O)(S)F₂, the ν(W=O) and ν(W=S) modes were identified at 996.3 cm⁻¹ and 542.7 cm⁻¹, respectively. rsc.org These characteristic frequencies are invaluable for confirming the presence of the [WOS] core in a molecule.

| Bond | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| W=O | Stretching (ν) | 900 - 1000 | W(O)(S)F₂ | 996.3 | rsc.org |

| W=S | Stretching (ν) | 500 - 600 | W(O)(S)F₂ | 542.7 | rsc.org |

Resonance Raman Spectroscopy for Vibrational Mode Assignment

Resonance Raman (RR) spectroscopy is a powerful technique that provides enhanced scattering for vibrations associated with an electronic transition. rsc.org By choosing an excitation laser wavelength that corresponds to a ligand-to-metal charge transfer (LMCT) band, typically S→W or O→W, the intensities of the ν(W=S) and ν(W=O) modes can be selectively and significantly amplified. This enhancement is crucial for identifying these modes, especially when they are weak in the normal Raman or IR spectra or are obscured by other vibrations. rsc.orgresearchgate.net

In complexes containing the tetrathiotungstate anion, [WS₄]²⁻, the totally symmetric ν(W–S) stretches are readily identified as the most intense bands in the resonance Raman spectra. rsc.org This selectivity allows for clear assignment of vibrational modes even in complex molecular environments. For oxo-sulfido species, RR spectroscopy can similarly distinguish between the W=O and W=S vibrations by tuning the laser wavelength to match the appropriate electronic transition, aiding in the definitive assignment of their respective vibrational frequencies. researchgate.net

Isotopic Labeling Studies to Confirm Bond Assignments

To unambiguously confirm the assignment of vibrational bands to the W=O and W=S stretching modes, isotopic labeling studies are employed. By substituting the naturally abundant isotopes of oxygen (¹⁶O) or sulfur (³²S) with their heavier isotopes (¹⁸O or ³⁴S), a predictable shift to lower frequency is observed for the corresponding vibrational mode. This shift provides definitive evidence for the atoms involved in that specific vibration.

In the study of W(O)(S)F₂, substitution of ¹⁶O with ¹⁸O resulted in a shift of the 996.3 cm⁻¹ band to 950.5 cm⁻¹, a difference of 45.8 cm⁻¹. This large shift is characteristic of a vibration involving the oxygen atom and confirms its assignment as the ν(W=O) mode. Similarly, when ³²S was replaced with ³⁴S, the band at 542.7 cm⁻¹ shifted to 531.4 cm⁻¹, a smaller but significant difference of 11.3 cm⁻¹, confirming its identity as the ν(W=S) mode. rsc.org

| Vibrational Mode | Isotope | Frequency (cm⁻¹) | Isotopic Shift (Δν, cm⁻¹) | Reference |

|---|---|---|---|---|

| ν(W=O) | ¹⁶O | 996.3 | 45.8 | rsc.org |

| ¹⁸O | 950.5 | |||

| ν(W=S) | ³²S | 542.7 | 11.3 | rsc.org |

| ³⁴S | 531.4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of specific nuclei. For this compound species, both ¹⁸³W and ¹H NMR are essential for characterizing the metal center and the surrounding ligands.

¹⁸³W NMR Studies of Mononuclear Tungsten(VI) Complexes with Oxo and Sulfido Ligands

The ¹⁸³W nucleus (spin I = 1/2) is a sensitive probe of the coordination environment at the tungsten center, although its low natural abundance (14.31%) and low magnetogyric ratio can make detection challenging. northwestern.edu ¹⁸³W NMR chemical shifts span a very wide range (over 6000 ppm), making the technique highly sensitive to changes in the ligand set. northwestern.eduhuji.ac.il

In mononuclear tungsten(VI) complexes, the chemical shift is strongly influenced by the nature of the ligands. The successive replacement of oxo (O²⁻) ligands with sulfido (S²⁻) ligands in a series of complexes leads to a significant and systematic downfield shift (to higher frequency) in the ¹⁸³W NMR signal. This deshielding effect is attributed to the lower energy of the ligand-to-metal charge transfer electronic transitions for sulfur compared to oxygen. For example, in cyclopentadienyl tungsten complexes, replacing an oxo ligand with a sulfido ligand results in a substantial downfield shift, providing a clear spectroscopic marker for the presence and number of sulfido ligands. huji.ac.il

| Complex Type | General Trend | Reference |

|---|---|---|

| [W(O)ₓ(S)ᵧ]ⁿ⁺ Core | Chemical shift moves downfield (deshielded) as oxo ligands are replaced by sulfido ligands. | huji.ac.il |

¹H NMR for Solution-State Stereochemistry and Dynamics

While ¹⁸³W NMR probes the metal center, ¹H NMR spectroscopy provides invaluable information about the organic ligands attached to the this compound core. The chemical shifts, coupling constants, and signal multiplicities of the ligand protons reveal the solution-state structure and stereochemistry of the complex. researchgate.netnih.gov

Furthermore, variable-temperature ¹H NMR studies can be used to investigate dynamic processes such as isomerism or ligand exchange. researchgate.net In complexes with bulky or asymmetric ligands, different stereoisomers (e.g., cis/trans, N,N-trans) may exist in equilibrium in solution. These isomers can give rise to distinct sets of signals in the ¹H NMR spectrum. By monitoring the changes in the spectrum as a function of temperature, it is possible to observe the coalescence of signals, which indicates that the isomers are interconverting on the NMR timescale. researchgate.net This allows for the determination of the thermodynamic and kinetic parameters of these dynamic processes, providing a deeper understanding of the complex's behavior in solution. For example, studies on related dioxotungsten(VI) compounds with Schiff base ligands have shown that a dynamic mixture of isomers can be present in solution, which can be analyzed by variable temperature NMR spectroscopy. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing paramagnetic species, such as d¹ Tungsten(V) complexes. It provides detailed insights into the electronic structure and the local environment of the metal center.

The electronic structure of Tungsten(V) complexes can be effectively probed using EPR, with the resulting spectra analyzed using a spin-Hamiltonian. Key parameters, including the g-tensor and the hyperfine coupling tensor (A), are sensitive to the nature of the ligands coordinated to the tungsten center. In this compound systems, comparing the EPR parameters of analogous oxo-W(V) and sulfido-W(V) complexes reveals distinct electronic differences imparted by the oxygen versus sulfur donor atoms.

Studies on tungsten-substituted sulfite oxidase have shown that the EPR signal of W(V) is similar in shape to that of Mo(V) but displays lower g-values and a broader resonance envelope. nih.gov The hyperfine interaction with dissociable protons is also observable in these signals. nih.gov When comparing isostructural series, sulfido-W(V) complexes are typically characterized by smaller isotropic g-values (g_iso) and larger isotropic hyperfine coupling constants (A_iso) for the ¹⁸³W nucleus compared to their oxo-W(V) counterparts. researchgate.net This trend indicates a greater degree of covalency and spin delocalization onto the ligand framework in the sulfido complexes. The lower g-values in sulfido species are consistent with the lower energy of sulfur-based ligand-to-metal charge transfer (LMCT) transitions compared to oxygen-based ones.

| Complex Type | g_iso (Typical Range) | A_iso(¹⁸³W) (Typical Range, in 10⁻⁴ cm⁻¹) | Electronic Characteristic |

|---|---|---|---|

| [W(O)Lₓ]ⁿ⁺ | > 1.80 | Smaller | Less covalent W=O bond |

| [W(S)Lₓ]ⁿ⁺ | < 1.80 | Larger | More covalent W=S bond |

Tungsten, as a third-row transition metal, exhibits significant spin-orbit coupling (SOC), which has a profound effect on the magnetic properties of its complexes. illinois.eduresearchgate.netnih.gov The SOC constant (ζ) for tungsten is considerably larger than for its second-row congener, molybdenum. This strong SOC is a primary reason for the large deviations of the g-values from the free-electron value (gₑ ≈ 2.0023) in W(V) complexes. illinois.edu

The g-tensor anisotropy arises from the mixing of excited electronic states into the ground state via the spin-orbit coupling mechanism. illinois.edu In tungsten complexes, the significant SOC leads to more pronounced g-anisotropy compared to analogous molybdenum complexes. berkeley.edu The magnitude of the SOC effect can be assessed by analyzing the g-values; for a d¹ system, the deviation of g from gₑ is inversely proportional to the energy difference between the ground state and the relevant excited states and directly proportional to the spin-orbit coupling constant. The large SOC in tungsten also contributes to efficient spin-lattice relaxation, which can result in broader EPR signals that may require cryogenic temperatures for resolution. illinois.edu Theoretical approaches, such as Density Functional Theory (DFT), have been employed to calculate the spin-orbit coupling constants in tungsten complexes, as experimental determination can be challenging. orientjchem.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local coordination environment of the absorbing atom. nih.gov It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on oxidation state and geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on bond distances and coordination numbers. nih.gov

Ligand K-edge XAS is a complementary technique to metal L-edge XAS that provides direct insight into the covalency of metal-ligand bonds. acs.orgnih.govresearchgate.net For instance, in tungsten halide complexes, the chlorine K-edge XANES spectrum features a pre-edge transition corresponding to the excitation of a Cl 1s electron into molecular orbitals with both Cl 3p and W 5d character. The intensity of this pre-edge feature is directly proportional to the square of the coefficient of Cl 3p character in the tungsten d-orbital, thus quantifying the covalency of the W-Cl bond.

By studying halide ligands in this compound complexes, one can probe how the electronic properties of the W=O or W=S units influence the covalency of the surrounding tungsten-halide bonds. A more electron-donating ligand system would generally lead to a decrease in the covalency of the W-halide bonds, which would be reflected in lower pre-edge intensities at the halide K-edge. This method allows for a precise quantification of ligand-metal bond covalency and how it is modulated by the presence of strongly donating oxo and sulfido ligands.

XAS is highly effective for comparing the bonding characteristics of oxo and sulfido ligands. Sulfur K-edge XAS studies on related tungsten complexes have provided valuable insights. nih.gov The energy of the sulfur K-edge is sensitive to the effective nuclear charge on the sulfur atom, while pre-edge features can be assigned to transitions into molecular orbitals resulting from W-S bonding interactions. nih.gov

Comparing oxo and sulfido ligands, the W=S bond is generally found to be more covalent than the W=O bond. This increased covalency is a result of better energy matching between the sulfur 3p and tungsten 5d orbitals compared to the oxygen 2p and tungsten 5d orbitals. DFT calculations combined with XAS data indicate that relativistic effects play a significant role in strengthening the W=O bond. nih.gov Natural bond orbital calculations on W(O)(S)F₂ suggest the presence of a W=O double bond, while the W–S bond is better described as a triple bond upon fluoride (B91410) coordination. researchgate.netrsc.org Tungsten L-edge XAS can also distinguish between different coordination environments, as the splitting of the tungsten 5d band is sensitive to the crystal field of the ligands. researchgate.net

| Bond | Covalency | Typical Bond Order | Key Spectroscopic Probe |

|---|---|---|---|

| W=O | High | ~2 | W L-edge XAS, O K-edge XAS |

| W=S | Very High | >2 (approaching 3 in some contexts) | S K-edge XAS, W L-edge XAS |

Single-Crystal X-ray Diffraction (XRD)

Structural analyses of this compound complexes reveal key metric parameters. The W=O bond length is typically shorter than the W=S bond length, reflecting the smaller covalent radius of oxygen compared to sulfur. For instance, in computed structures like W(O)(S)F₂, the S-W-O bond angle is approximately 107°, which is characteristic of bent d⁰ metal dioxo cores. researchgate.netrsc.org The coordination geometry around the tungsten center is often a distorted octahedron or trigonal bipyramid, depending on the ancillary ligands. These precise structural parameters are crucial for calibrating and validating computational models and for interpreting data from other spectroscopic techniques like EPR and XAS.

| Parameter | Typical Value | Significance |

|---|---|---|

| W=O Bond Length | 1.65 - 1.75 Å | Indicates strong double/triple bond character |

| W=S Bond Length | 2.10 - 2.20 Å | Longer than W=O due to larger S atomic radius |

| O-W-S Bond Angle | 105° - 110° | Reflects steric and electronic repulsion |

| Coordination Geometry | Distorted Octahedral / Trigonal Bipyramidal | Dependent on ancillary ligands |

Determination of Solid-State Molecular Geometries and Coordination Polyhedra

One such structurally characterized compound is the oxo-thio-W(VI) complex, TpWOS(S₂PPh₂-S), where Tp represents hydrotris(3,5-dimethylpyrazol-1-yl)borate. nih.gov The crystallographic analysis of this complex reveals a distorted octahedral geometry around the central tungsten atom. nih.gov The tungsten center is coordinated by a facial tridentate Tp ligand, a monodentate dithiophosphinate ligand, and two terminal ligands, an oxo (O²⁻) and a thio (S²⁻) group, which are situated cis to each other. nih.gov

The key bond lengths within the coordination sphere provide insight into the nature of the metal-ligand interactions. The tungsten-oxygen double bond (W=O) is measured at 1.712(7) Å, while the tungsten-sulfur double bond (W=S) is 2.162(3) Å. nih.gov These values are consistent with the expected bond orders for terminal oxo and thio ligands in high-valent tungsten complexes. The coordination is completed by the three nitrogen atoms of the Tp ligand and one sulfur atom from the dithiophosphinate ligand. nih.gov

Another class of relevant compounds are the oxo-sulfido-bis(dithiolene)tungsten(VI) complexes. researchgate.net For instance, the Et₄N⁺ salt of the [WOS(S₂C₂Ph₂)₂]⁻ anion also exhibits a five-coordinate, square pyramidal geometry. researchgate.net

The table below summarizes key crystallographic data for a representative this compound complex.

| Compound | Formula | Crystal System | Space Group | Coordination Geometry | W=O Bond Length (Å) | W=S Bond Length (Å) |

|---|---|---|---|---|---|---|

| TpWOS(S₂PPh₂-S)·0.5(C₂H₄Cl₂) | C₂₇H₃₅BCIN₂O₃PS₄W | Triclinic | P1 | Distorted Octahedral | 1.712(7) | 2.162(3) |

Analysis of Intramolecular Interactions and Packing Arrangements

Beyond the primary coordination sphere, the arrangement of molecules in the crystal lattice is governed by a variety of weaker intramolecular and intermolecular interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, dictate the crystal packing and can influence the bulk properties of the material.

Analysis of the crystal structure of the [WO(pyS₂) (Tp)]BF₄ complex, an oxidized derivative, reveals a distorted octahedral structure where the cation packs in the monoclinic space group Cc. nih.gov The arrangement in the unit cell is compact, with four formula units (Z=4) present. nih.gov The packing is primarily driven by electrostatic and van der Waals interactions between the complex cations and the BF₄⁻ anions.

The study of intermolecular interactions is critical for understanding the solid-state behavior of these compounds. The table below outlines the key structural parameters related to the crystal packing of a representative this compound species.

| Compound | Space Group | Unit Cell Volume (ų) | Z (Formula Units per Cell) | Key Intermolecular Interactions |

|---|---|---|---|---|

| TpWOS(S₂PPh₂-S)·0.5(C₂H₄Cl₂) | P1 | 1647(1) | 2 | van der Waals forces, interactions with co-crystallized solvent |

| [TpWO(pyS₂-N,S)]BF₄ | Cc | 2528.8(13) | 4 | Electrostatic interactions, van der Waals forces |

Theoretical and Computational Chemistry of Oxo Sulfanylidene Tungsten Systems

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone in the computational investigation of transition metal complexes, offering a favorable balance between accuracy and computational cost. For oxo(sulfanylidene)tungsten systems, DFT is instrumental in predicting molecular structures, understanding bonding, and simulating spectroscopic properties.

DFT calculations are routinely employed to predict the ground-state geometries of this compound compounds. For instance, in studies of oxo-sulfido tungsten difluorides, W(O)(S)F₂, DFT calculations have been used to establish a non-planar Cₛ symmetry with a closed-shell singlet ground state. researchgate.net The geometry optimization for W(O)(S)F₂ predicts an SWO bond angle of approximately 107°. researchgate.net

The electronic structure of tungsten complexes is significantly influenced by relativistic effects due to the high atomic number of tungsten. nih.gov These effects, which involve the radial contraction of core s and p orbitals and the subsequent expansion and destabilization of valence d orbitals, are critical for accurately predicting properties. nih.gov DFT calculations that incorporate relativistic effects show that these phenomena can strengthen the metal-oxo bond and influence the energies of frontier molecular orbitals, which has direct implications for the reactivity of the complex, such as in oxygen atom transfer reactions. nih.gov The proper theoretical description of the electronic structure is fundamental, as it governs the molecule's stability, reactivity, and spectroscopic signatures.

Table 1: Calculated Geometric Parameters for a Model this compound System

| Parameter | Calculated Value | Source |

|---|---|---|

| Compound | W(O)(S)F₂ | researchgate.net |

| Symmetry | Cₛ | researchgate.net |

| Electronic Ground State | Closed-shell singlet | researchgate.net |

| SWO Bond Angle | ~107° | researchgate.net |

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to translate the complex, delocalized wavefunctions obtained from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. This method provides quantitative insights into bond orders and the hybridization of atomic orbitals involved in bonding.

For the W(O)(S)F₂ molecule, NBO calculations have provided a detailed description of the tungsten-chalcogen bonds. researchgate.net The analysis indicates the presence of a W-O double bond. In contrast, the W-S bond in the same molecule is better described as a triple bond, particularly upon the coordination of fluoride (B91410) ions. researchgate.net This differentiation between the W=O and W≡S bonding is crucial for understanding the electronic distribution and reactivity of the this compound moiety.

Table 2: NBO Analysis Results for W(O)(S)F₂

| Bond | Calculated Bond Character | Source |

|---|---|---|

| W-O | Double bond | researchgate.net |

| W-S | Triple bond | researchgate.net |

A primary application of computational chemistry is the simulation of spectroscopic data to aid in the interpretation of experimental results. By calculating spectroscopic parameters and comparing them to measured values, researchers can validate their theoretical models and gain deeper insight into the electronic and geometric structure of the compound.

Electron Paramagnetic Resonance (EPR): For paramagnetic tungsten species, DFT calculations are used to compute spin-Hamiltonian parameters (g-tensors and hyperfine coupling constants). The computational reproduction of these parameters corroborates the proposed electronic structure assignment. nih.gov

X-ray Absorption Spectroscopy (XAS): DFT is used in conjunction with XAS to probe the electronic structure. nih.gov For example, calculations on related tungsten-oxo complexes help to explain how relativistic effects influence the energies of redox-active orbitals, which directly corresponds to features observed in the XAS pre-edge region. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Vis absorption spectra. While direct simulations for this compound are not widely reported, the methodology is standard for understanding the electronic transitions in transition metal complexes. The requirement of UV-Vis irradiation to form certain oxo-sulfido tungsten species in cryogenic matrices points to the importance of photo-induced electronic excited states in their chemistry. researchgate.net

The synergy between these spectroscopic techniques and DFT calculations provides a robust framework for characterizing the complex electronic landscape of this compound systems. nih.govnih.gov

Advanced Ab Initio and Multireference Methods

While DFT is a versatile tool, for systems with complex electronic structures, such as those involving heavy transition metals like tungsten, more accurate and computationally intensive methods are often necessary. Advanced ab initio and multireference methods provide a more rigorous treatment of electron correlation, which is essential for precise characterization.

For a highly accurate description of bonding, methods that go beyond the single-determinant approximation of standard DFT are required. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and second-order perturbation theory (CASPT2), are particularly important for molecules with significant static correlation, which can arise in transition metal complexes with multiple low-lying electronic states.

Electron correlation, which encompasses the interactions between electrons, plays a significant role in determining the structure and reactivity of tungsten compounds. researchgate.netnih.gov First-principles calculations have shown that the correlation between the localized 5d electrons of tungsten is a significant factor in modifying the electronic band structure of tungsten-containing systems. researchgate.netnih.gov

The inclusion of electron correlation in theoretical models has been found to stabilize defect structures in tungsten materials. nih.gov In the context of molecular complexes, these effects can subtly alter bond lengths and angles, but more importantly, they can have a profound impact on reaction energetics. For instance, relativistic effects, which are intertwined with electron correlation in heavy elements, can destabilize occupied metal-based orbitals. This destabilization can lower the activation barrier for reactions such as oxygen atom transfer, making the tungsten center more reactive compared to lighter congeners like molybdenum. nih.gov Therefore, an accurate assessment of electron correlation is indispensable for a predictive understanding of the chemical behavior of this compound systems.

Reactivity and Reaction Mechanisms of Oxo Sulfanylidene Tungsten Complexes

Redox Chemistry and Electron Transfer Processes

The electronic flexibility of tungsten allows its oxo(sulfanylidene) complexes to participate in a range of electron transfer reactions, which are fundamental to their catalytic functions.

Electrochemical methods, particularly cyclic voltammetry, are pivotal in characterizing the redox properties of oxo(sulfanylidene)tungsten complexes. rsc.org Studies on related oxo/sulfidotungstate(VI) species have identified reduction events occurring in the potential range of -1.4 to -1.7 V (versus the saturated calomel (B162337) electrode, SCE). researchgate.netepa.govresearchgate.net These reduction processes are typically described as being metal-centered, corresponding to the W(VI)/W(V) or W(V)/W(IV) redox couples, rather than being centered on the ligands. researchgate.net This indicates that the tungsten atom is the primary site of electron acceptance during reduction. The precise potential of these redox events can be modulated by the nature of the ancillary ligands surrounding the [WOS]²⁺ core. mdpi.com

The stability of tungsten's various oxidation states (commonly VI, V, and IV) in these complexes is a key determinant of their reactivity. rsc.orgmdpi.com The oxo-tungsten(V) center is noted for its robustness. sci-hub.se In transformations involving related tungsten complexes, the metal center's reducibility is a critical factor. For instance, studies on a tungsten congener of a molybdenum-pyridinedisulfanido complex found the tungsten species to be less reducible than its molybdenum counterpart. nsf.gov This highlights the influence of the metal identity on oxidation state stability.

The transformation between different oxidation states is often coupled with structural changes in the coordination sphere. Research on sulfur-rich tungsten complexes has shown that the addition of elemental sulfur to a W(VI) species can induce the formation of coordinated polysulfide ions alongside the reduction of the metal center to W(IV). nsf.gov Conversely, oxidation of W(IV) complexes with appropriate oxygen or sulfur atom donors can regenerate the higher-valent W(VI) state. researchgate.net These transformations underscore the dynamic relationship between the metal's oxidation state and the surrounding ligand environment.

Ligand Exchange Dynamics and Lability

The lability of ancillary ligands—those other than the terminal oxo and sulfido groups—is crucial for the catalytic activity of these complexes, as it opens coordination sites for substrate binding.

The identity of the terminal chalcogenide ligands (O vs. S) significantly impacts the lability of other ligands in the coordination sphere, a phenomenon often explained by the trans influence. sci-hub.senih.gov The oxo ligand typically exerts a strong trans influence, weakening the bond to the ligand positioned opposite to it. nih.gov

Spectroscopic and computational studies on model complexes like TpWECl₂ (where E = O or S, and Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate) have provided direct insight into this effect. sci-hub.senih.gov These studies revealed that the chloride ligands in the oxo complex (TpWOCl₂) exhibit greater bond covalency compared to those in the sulfido analogue (TpWSCl₂). sci-hub.senih.gov This suggests that the chloride ligands are less labile in the oxo complex than in the sulfido complex, contrary to what might be expected from simple trans influence arguments but highlighting the more robust nature of the oxo-tungsten(V) center. sci-hub.se The more diffuse orbitals of the sulfido ligand, compared to the oxo ligand, are proposed to allow for greater charge distribution, which in turn influences the bonding and lability of adjacent ligands. nsf.gov

Kinetic studies provide quantitative data on the rates and mechanisms of ligand exchange reactions. Many substitution reactions in related square planar and octahedral complexes proceed through either a dissociative (D) or an associative (A) mechanism. libretexts.orglibretexts.org A dissociative pathway involves the initial cleavage of the bond to the leaving ligand, forming a lower-coordination-number intermediate, and is characterized by a first-order rate law. libretexts.orgcarleton.ca An associative pathway involves the initial binding of the incoming ligand to form a higher-coordination-number intermediate, followed by the departure of the leaving group; this mechanism follows second-order kinetics. libretexts.orgwikipedia.org

Kinetic investigations of atom transfer reactions, which are mechanistically related to the initial steps of ligand association, in bis(dithiolene)tungsten complexes have shown that the reactions follow second-order kinetics. researchgate.net The negative entropies of activation (-25 to -45 eu) are consistent with an associative transition state, where the incoming reactant binds to the metal center in the rate-determining step. wikipedia.orgresearchgate.net Comparative kinetic data from atom transfer reactions further illuminate the electronic influence of the chalcogenide ligand.

Table 1: Selected Second-Order Rate Constants (k₂) for Atom Transfer Reactions in Tungsten Complexes

| Reacting Complex | Reaction Type | Rate Constant, k₂ (M⁻¹s⁻¹) at 298 K | Reference |

|---|---|---|---|

| [W(IV)(O-p-C₆H₄X')(S₂C₂Me₂)₂]¹⁻ + Ph₃AsO | Oxygen Atom Transfer | 1.8 - 9.8 | researchgate.net |

| [W(IV)(O-p-C₆H₄X')(S₂C₂Me₂)₂]¹⁻ + Ph₃AsS | Sulfur Atom Transfer | 4.1 - 66.7 | researchgate.net |

| W(VI)IO(S)(LCOOMe)₂ | Sulfur Atom Transfer to PPh₃ | Lower reactivity than Mo analogue by ~10x | scispace.com |

Note: The range of rate constants for the bis(dithiolene) complexes reflects the influence of different para-substituents (X') on the aryloxide ligand.

The data indicate that for the tungsten dithiolene system, sulfur atom transfer is faster than oxygen atom transfer. researchgate.net Furthermore, kinetic studies on sulfur atom transfer from a W(VI)O(S) complex to triphenylphosphine (B44618) revealed that the tungsten complex is about one order of magnitude less reactive than its molybdenum counterpart, highlighting the significant effect of the metal center on reaction rates. scispace.com

Cycloaddition Reactions of Tungsten-Oxo and Tungsten-Sulfido Linkages

The multiple bond character of the tungsten-oxo (W=O) and tungsten-sulfido (W=S) linkages allows them to participate in cycloaddition reactions with unsaturated organic molecules. These reactions are analogous to those observed for well-studied tungsten-imido (W=NR) and tungsten-alkylidene (W=CR₂) complexes. bohrium.comnih.gov The most common pathway is a [2+2] cycloaddition, where the two atoms of the W=E (E=O, S) bond and two atoms of a substrate's multiple bond combine to form a four-membered metallacyclic intermediate. nih.govnih.gov

For example, the reaction of a pincer-supported tungsten-alkylidyne complex with carbon dioxide (CO₂) generates a tethered tungsten-oxo alkylidene. nsf.gov The proposed mechanism involves a [2+2] cycloaddition of a C=O bond across the tungsten-carbon triple bond. nsf.gov Similarly, reactions of tungsten alkylidynes with isocyanates (RN=C=O) can proceed via cycloaddition. acs.orgresearchgate.net While these reactions often occur preferentially at the C=N bond to yield tungsten-imido complexes, they demonstrate the capability of tungsten centers to engage in cycloaddition with heterocumulenes. acs.orgresearchgate.net These reactions are significant as they represent a key step in the catalytic transformation of small molecules, where the initial cycloaddition activates the substrate for subsequent reaction steps. nih.gov

Activation of Small Molecules

The activation of small, often inert, molecules is a cornerstone of catalysis, enabling the transformation of simple precursors into valuable chemical products. High-valent tungsten complexes, particularly those featuring oxo and sulfido ligands, have emerged as potent platforms for this purpose. Their reactivity stems from the unique electronic properties conferred by the metal center and its ligand sphere, which facilitate bond-breaking and bond-forming events with a variety of substrates. These complexes can engage in intricate reaction pathways, including the cleavage of strong carbon-hydrogen (C-H) bonds and the transfer of protons and atoms, which are fundamental to numerous catalytic cycles.

C-H Bond Activation Processes Catalyzed by Tungsten Oxo Complexes

The functionalization of unactivated C-H bonds remains a significant challenge in chemistry. Tungsten oxo complexes have demonstrated notable capabilities in mediating this difficult transformation, particularly in the context of olefin metathesis. While high-oxidation state tungsten alkylidenes are the accepted active species, lower-valent W(IV)-oxo complexes are considered key precatalysts whose activation mechanism involves C-H bond cleavage. acs.orgx-mol.com

Research has shown that for tungsten(IV)-oxo precatalysts to initiate olefin metathesis, the presence of an allylic C-H group in the alkene substrate is often crucial. acs.orgx-mol.com The activation process is thought to proceed via the cleavage of this allylic C-H bond, leading to the formation of an allyl hydride intermediate. acs.org Computational and experimental studies, including deuterium (B1214612) labeling experiments that show a primary kinetic isotope effect, support this mechanism. acs.orgx-mol.com

Two primary pathways for this allylic C-H activation have been proposed based on computational studies of propene metathesis on silica-supported tungsten oxide (WOx/SiO2) catalysts:

Hydride Transfer: The hydrogen atom migrates to the tungsten metal center as a hydride (H⁻). osti.gov

Proton Transfer: The hydrogen atom migrates to the terminal oxo ligand as a proton (H⁺). osti.gov

The subsequent formation of the active alkylidene species requires further steps. For instance, in a proposed mechanism for a molecular W(IV)-oxo complex, the formation of the metallacyclobutane intermediate from the allyl hydride involves a rate-determining proton transfer step. acs.org This transfer is facilitated by the coordination of a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), and assisted by a Lewis base like pyridine. acs.org

For supported catalysts, such as well-defined silica-supported W(IV)-oxo species, the initiation mechanism can be substrate-dependent. sci-hub.seethz.ch While olefins with allylic C-H bonds likely follow the allylic activation mechanism, olefins lacking such bonds, like styrene, require a different pathway. sci-hub.seethz.ch In these cases, Brønsted acidic surface hydroxyl (OH) groups on the silica (B1680970) support play a critical role, assisting in the formation of the active alkylidene through proton-transfer steps. sci-hub.seethz.ch

Table 1: Mechanisms of C-H Bond Activation by Tungsten Oxo Complexes

| Catalyst System | Substrate Type | Proposed Activation Mechanism | Key Intermediates / Features | Citations |

|---|---|---|---|---|

| Molecular WO(OR)2py3 + B(C6F5)3 | Olefins with allylic C-H | Allylic C-H activation | Allyl hydride intermediate; Lewis acid/base assisted proton transfer. | acs.org |

| Supported WOx/SiO2 | Propene (allylic C-H) | Allylic C-H activation | Pathways for hydride transfer to W or proton transfer to oxo ligand. | osti.gov |

| Supported (≡SiO)WO(OR)(py)3 | Olefins with allylic C-H (e.g., β-methylstyrene) | Allylic C-H activation | Mechanism analogous to molecular systems. | sci-hub.seethz.ch |

| Supported (≡SiO)WO(OR)(py)3 | Olefins without allylic C-H (e.g., styrene) | Surface-assisted protonation | Brønsted acidic surface OH groups protonate the olefin or W-center. | sci-hub.seethz.ch |

Proton Transfer Mechanisms in Catalytic Cycles

Proton transfer is a fundamental elementary step that is often coupled with electron transfer in the catalytic cycles of many transition metal complexes, including those of tungsten. acs.orgdicp.ac.cn This process, known as Proton-Coupled Electron Transfer (PCET), can provide lower energy pathways compared to the separate transfer of a proton and an electron, thereby enhancing catalytic rates. dicp.ac.cnnih.gov Metal hydrides are key intermediates in many catalytic processes, and understanding the PCET mechanisms of their formation and activation is crucial for designing more efficient catalysts. acs.orgnih.gov

Studies on tungsten hydride complexes have revealed that the mechanism of PCET can be finely tuned. acs.orgnih.gov By systematically varying the driving force for electron transfer (by changing the oxidant) and proton transfer (by changing the base), it is possible to switch between different mechanistic pathways. acs.orgnih.gov The three limiting PCET pathways are:

Stepwise (Electron-First): An initial electron transfer is followed by a proton transfer (ETPT).

Stepwise (Proton-First): An initial proton transfer is followed by an electron transfer (PTET).

Concerted: The electron and proton are transferred in a single kinetic step (CPET). acs.orgdicp.ac.cn

Research on the activation of the tungsten hydride complex CpW(CO)₂(PMe₃)H demonstrated that all three pathways could be accessed, with the concerted route appearing as a parallel pathway to the stepwise mechanisms. acs.org Detailed kinetic analysis indicated that a large reorganization energy associated with the protonation/deprotonation at the tungsten center can make proton transfer kinetically sluggish, hindering access to the concerted route in some cases. acs.org

The efficiency of proton transfer can be dramatically enhanced by catalyst design. nih.gov For example, tungsten hydride complexes featuring covalently attached pyridyl groups, which act as internal proton acceptors, show PCET reaction rates that are several orders of magnitude faster than analogous systems that rely on an external base. nih.gov This intramolecular design not only accelerates the reaction but can also alter the dominant PCET mechanism. nih.gov As discussed in the previous section, proton transfer is also a key step in C-H activation by tungsten-oxo complexes, where it can be facilitated by ligands, Lewis acids, or acidic sites on a support material. acs.orgsci-hub.se

Table 2: Proton-Coupled Electron Transfer (PCET) Pathways in Tungsten Complexes

| PCET Mechanism | Description | Controlling Factors | Citations |

|---|---|---|---|

| Stepwise (Electron-First, ETPT) | Electron is transferred first, forming an intermediate, followed by proton transfer. | Relative driving force for electron vs. proton transfer. | acs.orgdicp.ac.cnnih.gov |

| Stepwise (Proton-First, PTET) | Proton is transferred first, forming an intermediate, followed by electron transfer. | Relative driving force for electron vs. proton transfer; pKa of base. | acs.orgdicp.ac.cnnih.gov |

| Concerted (CPET) | Electron and proton are transferred in a single kinetic step without a stable intermediate. | Can offer a lower energy barrier; may be synchronous or asynchronous. | acs.orgnih.govnih.gov |

Reactivity with Other Chalcogen-Containing Substrates

Tungsten complexes containing both oxo (W=O) and sulfido (W=S) ligands exhibit distinct reactivity towards other chalcogen-containing molecules, often centered around atom transfer reactions. The nature of the terminal chalcogenide ligand significantly influences the electronic structure and, consequently, the reactivity of the metal center. sci-hub.senih.gov

Kinetic studies comparing oxygen and sulfur atom transfer from bis(dithiolene) complexes of molybdenum and tungsten have provided quantitative insights. nih.gov For tungsten, the rate of sulfido transfer to a triphenylarsine (B46628) acceptor is significantly faster than the rate of oxo transfer under identical conditions. nih.gov This suggests a higher intrinsic reactivity for the W=S group in atom transfer reactions compared to the W=O group. All reactions were found to follow second-order kinetics, consistent with an associative transition state where the substrate binds to the metal center before the atom is transferred. nih.gov

The terminal sulfido ligand also exerts a strong electronic influence on the other ligands bound to the tungsten center. Spectroscopic and computational studies on model complexes like Tp*WECl₂ (where E = O or S) revealed that the chloride ligands are more labile (i.e., more easily substituted) when adjacent to a terminal sulfido ligand compared to a terminal oxo ligand. sci-hub.senih.gov The W=O group forms a more covalent and robust interaction with the chloride ligands, making substitution more difficult. sci-hub.senih.gov This increased lability conferred by the sulfido ligand suggests that substrate binding, a prerequisite for many catalytic reactions, may be more favorable at a {WS}³⁺ core than at a {WO}³⁺ core. sci-hub.senih.gov This finding supports the hypothesis that sulfur atom transfer processes are likely operative in tungstoenzymes found in sulfur-rich environments. sci-hub.se

The synthesis of this compound complexes often involves direct reactions with small, sulfur-containing molecules. For example:

Neutral and cationic tungsten sulfido alkylidene complexes, which are active in olefin metathesis, can be synthesized by reacting tungsten alkylidyne precursors with hydrogen sulfide (B99878) (H₂S). bohrium.com

The reaction of laser-ablated tungsten atoms with thionyl fluoride (B91410) (SOF₂) in cryogenic matrices produces the non-planar oxo-sulfido tungsten difluoride, W(O)(S)F₂. researchgate.net

Tungsten alkylidyne complexes can react with carbon disulfide (CS₂) to ultimately form tungsten sulfido species. researchgate.net

Table 3: Reactivity of Tungsten Oxo/Sulfido Complexes with Chalcogen Substrates

| Tungsten Precursor/Complex Type | Chalcogen Substrate | Reaction Type | Key Finding / Product | Citations |

|---|---|---|---|---|

| [W(IV)(OAr)(S2C2Me2)2]¹⁻ | Ph3AsS | Sulfur Atom Transfer (SAT) | Forms [W(VI)(S)(OAr)(S2C2Me2)2]¹⁻. Rate of S-transfer > O-transfer. | nih.gov |

| TpW(S)Cl2 vs. TpW(O)Cl2 | - (Ligand Substitution) | Ligand Lability Study | Chloride ligands are more labile in the sulfido complex. | sci-hub.senih.gov |

| Tungsten Alkylidyne Complexes | H2S | Sulfidation | Formation of tungsten sulfido alkylidene complexes. | bohrium.com |

| Laser-ablated W atoms | SOF2 | Oxidative Addition | Formation of W(O)(S)F2. | researchgate.net |

| Tungsten Alkylidyne Complexes | CS2 | Sulfidation | Formation of monomeric and dimeric tungsten sulfido complexes. | researchgate.net |

Compound Index

Coordination Chemistry of Tungsten with Mixed Oxo and Sulfido Ligands

Stereochemical Preferences and Isomerism (e.g., cis-oxo/sulfido Arrangements)

In octahedral complexes containing multiple oxo or sulfido ligands, stereoisomerism is a key feature. For instance, in dioxotungsten(VI) complexes with Schiff base ligands of the type [WO₂L₂], the arrangement of the ligands is heavily influenced by steric factors. researchgate.netrsc.org When sterically demanding ligands are used, such as those with 2,6-diisopropylphenyl or 2,6-dimethylphenyl substituents, isomerically pure products with a trans-N,N conformation are formed. researchgate.netrsc.org However, ligands with less steric bulk, like those with a 2-methylphenyl group, can lead to a dynamic mixture of three isomers in solution, as observed through variable temperature NMR spectroscopy. researchgate.netrsc.org

Formation of Mononuclear and Multinuclear Architectures

Tungsten oxo-sulfido chemistry encompasses a range of structures from simple mononuclear species to complex multinuclear clusters. Mononuclear complexes are often synthesized as models for the active sites of tungsten-containing enzymes. nih.gov For example, complexes of the type TpWECl₂ (where E = O or S, and Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate) serve as valuable platforms for spectroscopic and electronic structure studies. nih.govacs.org Another example includes the preparation of oxo-sulfido tungsten difluoride, W(O)(S)F₂, in cryogenic matrices, which exists as a mononuclear species with terminal oxo, sulfido, and fluoro ligands. researchgate.netrsc.org

The propensity of sulfur to act as a bridging ligand facilitates the formation of multinuclear architectures. High-temperature solid-state synthesis methods using precursors like WO₃ in the presence of sulfur and cyanide sources can yield a variety of cluster complexes. rsc.org These reactions often proceed through a sequence of transformations, starting with mononuclear species and progressing to larger clusters as the temperature increases. rsc.org

Bridging sulfido (μ-S) and, to a lesser extent, bridging oxo (μ-O) ligands are crucial in constructing di- and polynuclear tungsten complexes. The synthesis in WO₃/chalcogen/NaCN systems demonstrates the formation of trinuclear clusters with mixed oxo-sulfido cores. rsc.org For example, the complex [{W₃S₃O}(CN)₉]⁵⁻ features a {W₃(μ₃-S)(μ-S)₂(μ-O)} core, containing both bridging sulfido and oxo ligands. rsc.org Over time, this heteroleptic core can transform into the homoleptic sulfido-bridged core {W₃(μ₃-S)(μ-S)₃} found in [{W₃S₄}(CN)₉]⁵⁻, indicating a dynamic relationship between these species. rsc.org These structures highlight the ability of both oxygen and sulfur to bridge multiple metal centers, leading to stable, high-nuclearity clusters.

| Complex | Cluster Core | Bridge Type |

| [{W₃S₃O}(CN)₉]⁵⁻ | {W₃(μ₃-S)(μ-S)₂(μ-O)} | μ-S, μ-O |

| [{W₃S₄}(CN)₉]⁵⁻ | {W₃(μ₃-S)(μ-S)₃} | μ-S |

Ligand Field Theory and Electronic Transitions

The electronic structure of tungsten oxo-sulfido complexes is significantly influenced by the nature of the chalcogenide ligand. The replacement of an oxo ligand with a sulfido ligand, which is softer and less electronegative, leads to distinct changes in the molecular orbital energies and, consequently, the electronic absorption spectra.

The electronic spectra of high-valent tungsten oxo-sulfido complexes are often dominated by intense Ligand-to-Metal Charge Transfer (LMCT) bands. These transitions involve the excitation of an electron from a ligand-based orbital (primarily from the p-orbitals of the oxo and sulfido ligands) to an empty or partially filled d-orbital on the tungsten center.

In sulfido-W(V) complexes, the electronic transitions are observed at lower energies compared to their oxo-W(V) counterparts. researchgate.net This is because the sulfur 3p orbitals are higher in energy than the oxygen 2p orbitals, reducing the energy gap for the charge transfer transition. This phenomenon is a key spectroscopic signature used to distinguish between oxo and sulfido ligation. For instance, studies on [WVO(bdt)₂]⁻ (bdt = benzene-1,2-dithiolate) have utilized Sulfur K-edge X-ray absorption spectroscopy (XAS) in conjunction with DFT calculations to probe the electronic structure and define the energies of the redox-active orbitals. nih.gov

Bioinorganic Chemistry and Enzymatic Active Site Modeling

Structural and Functional Mimicry of Tungstoenzymes

The primary goal of synthesizing oxo(sulfanylidene)tungsten compounds is to create structural and functional mimics of tungstoenzyme active sites. By replicating the coordination environment of the tungsten center, researchers can investigate the enzyme's catalytic mechanisms in a more controlled, small-molecule setting. These models help elucidate the roles of different ligands and the electronic structure of the metal center.

Aldehyde Ferredoxin Oxidoreductase (AOR): The AOR family of enzymes catalyzes the oxidation of aldehydes to carboxylic acids. mpg.de The active site features a tungsten atom coordinated by two molybdopterin cofactors. wikipedia.orgnih.govcaltech.edu Structural models aim to replicate this environment. For instance, oxo-sulfidobis(dithiolene)tungsten(VI) complexes have been generated in situ by reacting oxobis(dithiolene)tungsten(V) precursors with hydrosulfide. nih.govresearchgate.net These synthetic analogues successfully model the proposed coordination sphere and the hydrolytic reactions observed in AOR enzymes. nih.gov The tungsten in the AOR active site adopts a distorted square pyramidal geometry, binding an oxo/hydroxo ligand and the dithiolene groups of the two molybdopterin cofactors. nih.govwikipedia.org

Carbon Monoxide Dehydrogenase (CODH): While many CODH enzymes are nickel-iron or molybdenum-based, the study of their active site models provides a framework for understanding related tungstoenzymes. Molybdenum-copper CODH contains a unique Mo(=O)(μ-S)Cu core. nih.govresearchgate.net Paramagnetic, heterobimetallic Mo/Cu model complexes have been synthesized that feature this core. nih.govnih.gov These models have been crucial for interpreting spectroscopic data and understanding the electronic communication between the metal centers, which is vital for catalysis. rsc.org The principles learned from these Mo-S-Cu models are applicable to tungsten systems, guiding the synthesis of analogous tungsten-based complexes to probe the mechanisms of tungsten-containing enzymes.

| Enzyme Family | Native Active Site Core | Model Complex Core | Key Features of Model |

| Aldehyde Ferredoxin Oxidoreductase (AOR) | W(O/OH)(molybdopterin)₂ | [W(O)(S)(dithiolene)₂]²⁻ | Models the proposed coordination and hydrolytic reactions of the tungstoenzyme. nih.gov |

| Carbon Monoxide Dehydrogenase (CODH) | Mo(O)(μ-S)Cu | Mo(O)(OAr)(μ-S)Cu | Replicates the MoO(μ-S)Cu core and exhibits EPR spectra similar to the semi-reduced enzyme. nih.govrsc.org |

Synthetic model compounds like this compound are invaluable for calibrating spectroscopic techniques used to study the native enzymes. It is often challenging to interpret the complex spectra of large protein molecules directly. By synthesizing well-defined model complexes, their spectroscopic signatures (e.g., from EPR, IR, Resonance Raman, and UV-vis) can be unambiguously assigned through methods like X-ray crystallography. nih.govrsc.org

These data provide a benchmark for interpreting the spectra of the actual tungstoenzymes. For example, paramagnetic Mo(V)/Cu(I) model complexes for CODH exhibit characteristic multi-line EPR spectra that closely resemble those of the semi-reduced enzyme. researchgate.netnih.gov Analysis of the hyperfine coupling constants in the model systems provides insight into the electron delocalization across the Mo-S-Cu core in the native enzyme. nih.govrsc.org Similarly, techniques like IR and resonance Raman spectroscopy on oxo-sulfidobis(dithiolene)tungsten(VI) models help to assign specific vibrational frequencies, such as the W=O and W=S stretches, in the AOR active site. nih.gov

| Spectroscopic Technique | Information Gained from Model Complexes | Relevance to Native Enzymes |

| EPR Spectroscopy | Characterizes paramagnetic states (e.g., W(V)); determines g-values and hyperfine couplings. nih.gov | Elucidates the electronic structure and metal-ligand interactions in reduced or intermediate states of the enzyme. nih.gov |

| IR Spectroscopy | Assigns vibrational frequencies for key bonds, such as W=O and W=S stretches. nih.gov | Helps identify the specific ligands coordinated to the tungsten center in the enzyme's active site. |

| Resonance Raman | Probes vibrations associated with the metal-dithiolene core. nih.gov | Provides detailed structural information about the coordination environment of the tungsten cofactor. |

| UV-Vis Spectroscopy | Characterizes electronic transitions within the complex. nih.gov | Monitors changes in the metal's oxidation state and coordination during the catalytic cycle. |

Investigating the Role of Oxo vs. Sulfido Ligands in Enzymatic Function

The replacement of a W=O group with a W=S group can significantly alter the redox potential of the tungsten center and the polarity of the metal-ligand bond. Sulfur is less electronegative and more polarizable than oxygen, which can facilitate different substrate binding modes and reaction pathways. In the context of AOR, the oxo ligand is directly involved in the catalytic cycle, which involves the conversion between W(VI) and W(IV) states. wikipedia.org The presence of a sulfido ligand, as modeled by oxo-sulfido complexes, could modulate the reactivity of the tungsten center, affecting the rates of aldehyde oxidation and subsequent hydrolysis steps. The subtle electronic differences imparted by oxo versus sulfido ligands can influence the binding affinity of substrates and the activation barriers for key steps in the catalytic cycle.

Model complexes containing a sulfido ligand are crucial for studying sulfur atom transfer (SAT) chemistry, a key process in many biological systems. While not a primary function of AOR, understanding the reactivity of the W=S bond is vital. Studies on molybdenum-copper CODH model complexes have shown that they can undergo desulfurization reactions when treated with reagents like cyanide. rsc.org This reactivity mimics processes observed in certain enzymes where the sulfido ligand is transferred. By studying the kinetics and mechanisms of these sulfur transfer reactions in well-defined this compound models, researchers can gain fundamental insights into how biological systems manage the transfer of sulfur atoms, which is essential for the biosynthesis of various cofactors and the detoxification of certain compounds.

Advanced Materials Research Incorporating Oxo Sulfanylidene Tungsten Motifs

Thin Film Deposition and Functional Coatings

The development of functional coatings often relies on precise control over film composition and microstructure. Single-source precursors containing tungsten-oxo moieties have emerged as highly suitable candidates for depositing tungsten oxide films with tailored properties.

The synthesis of tungsten(VI) oxo-salicylate complexes serves as a foundational step for creating effective single-source precursors for Chemical Vapor Deposition (CVD). nih.gov These complexes are prepared through the reaction of tungsten oxytetrachloride (WOCl₄) with substituted salicylic (B10762653) acids, yielding compounds in moderate amounts (47% to 63%). nih.govrsc.org Depending on the reaction solvent, different complexes can be isolated; for instance, refluxing in toluene (B28343) yields ditungsten complexes, while refluxing in hexane (B92381) can produce a mononuclear tungsten complex. nih.govrsc.org

Aerosol-assisted chemical vapor deposition (AACVD) has been successfully employed using these tungsten oxo-salicylate complexes to deposit thin films. nih.govrsc.org The initial deposition at temperatures around 600°C typically results in the formation of brown tungsten oxide films. ucl.ac.uk A subsequent annealing step, heating the films in air at 550°C for 30 minutes, converts them into yellow, fully oxidized, stoichiometric tungsten trioxide (WO₃). nih.govrsc.orgresearchgate.net This process demonstrates a controlled method for producing crystalline WO₃ coatings on substrates like glass. nih.govucl.ac.uk

| Precursor Complex | Deposition Temperature | Resulting Film (As-Deposited) | Post-Deposition Treatment | Final Film | Reference |

|---|---|---|---|---|---|

| [{WO(di-i-Prsali)(di-i-PrsaliH)}₂(μ-O)] | 600 °C | Brown Tungsten Oxide | Annealed in air at 550°C for 30 min | Yellow, fully oxidized WO₃ | rsc.orgucl.ac.uk |

| [WO(di-i-Prsali)(di-i-PrsaliH)Cl] | 600 °C | Brown Tungsten Oxide | Annealed in air at 550°C for 30 min | Yellow, fully oxidized WO₃ | rsc.orgucl.ac.uk |

The functional properties of the WO₃ films produced from oxo-salicylate precursors are of significant interest for applications such as self-cleaning surfaces. nih.govucl.ac.uk These films exhibit a dual-action mechanism involving both photocatalysis and photo-induced hydrophilicity. ucl.ac.uk

Fully-oxidized, yellow WO₃ coatings have demonstrated excellent photocatalytic activity, effectively mineralizing organic pollutants like stearic acid under UV irradiation. ucl.ac.uk In addition to their catalytic function, these films show a marked increase in surface wettability upon irradiation. ucl.ac.uk The contact angle of water on the surface of these stoichiometric WO₃ coatings can decrease significantly to between 5° and 20°, indicating a transition to a superhydrophilic state. ucl.ac.uk This property is crucial for the self-cleaning effect, as it allows water to spread across the surface in a sheet, washing away dirt particles. The combination of photocatalytic degradation of organic matter and a hydrophilic surface that is easily cleaned by water defines the self-cleaning capability of these films. nih.govrsc.orgucl.ac.uk The efficiency of these properties is influenced by factors such as film thickness, crystallinity, and porosity. ucl.ac.uk

| Property | Observation | Conditions | Reference |

|---|---|---|---|

| Photocatalytic Activity | Effective destruction of stearic acid over-layer | Irradiation with 254 or 365 nm light | ucl.ac.uk |